molecular formula C22H20N4O3S B2873886 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 941258-12-4

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2873886
CAS No.: 941258-12-4
M. Wt: 420.49
InChI Key: DMTFAOYVVXZMKP-RMKNXTFCSA-N
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Description

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures

Scientific Research Applications

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme interactions and protein binding.

    Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: The compound’s stability and reactivity make it suitable for use in the development of new polymers and other industrial materials.

Preparation Methods

The synthesis of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves multiple steps, typically starting with the preparation of the individual components, followed by their assembly into the final product. Common synthetic routes include:

    Preparation of 4-methoxyphenyl ethenyl derivatives: This step often involves the reaction of 4-methoxybenzaldehyde with appropriate reagents to form the ethenyl group.

    Formation of thiophene-2-carbonyl piperazine: This involves the acylation of piperazine with thiophene-2-carbonyl chloride.

    Cyclization to form the oxazole ring: The final step involves the cyclization of the intermediate compounds to form the oxazole ring, which is crucial for the compound’s stability and activity.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of double bonds or carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and conditions such as reflux or room temperature reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile include:

The uniqueness of this compound lies in its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties not

Properties

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-28-17-7-4-16(5-8-17)6-9-20-24-18(15-23)22(29-20)26-12-10-25(11-13-26)21(27)19-3-2-14-30-19/h2-9,14H,10-13H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTFAOYVVXZMKP-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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